molecular formula C25H26N4O4 B2814565 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1396759-51-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2814565
CAS No.: 1396759-51-5
M. Wt: 446.507
InChI Key: YARYKIGYTJQTIW-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a methoxyphenyl group, and a pyrimidinyl-piperidine carboxamide framework. Its intricate molecular architecture suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole moiety through a cyclization reaction. This is followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The pyrimidinyl-piperidine carboxamide framework is then constructed through a series of condensation and coupling reactions, often employing reagents such as amines, carboxylic acids, and activating agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell signaling or proliferation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit a particular enzyme involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxyphenyl)piperidine-4-carboxamide: Similar structure but lacks the pyrimidinyl group.

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-hydroxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and molecular framework, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-31-20-5-3-18(4-6-20)21-13-24(28-15-27-21)29-10-8-19(9-11-29)25(30)26-14-17-2-7-22-23(12-17)33-16-32-22/h2-7,12-13,15,19H,8-11,14,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARYKIGYTJQTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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